



# Application Notes and Protocols for TCMDC-135051

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Compound of Interest		
Compound Name:	TCMDC-135051	
Cat. No.:	B2432879	Get Quote

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#### Introduction

TCMDC-135051 is a potent and selective inhibitor of Plasmodium falciparum cdc2-like kinase 3 (PfCLK3), a protein kinase essential for the parasite's survival.[1][2][3] This compound has demonstrated significant antimalarial activity across multiple life-cycle stages of the parasite, including asexual blood stages, gametocytes, and liver stages, making it a promising lead compound for the development of new antimalarial drugs with curative, transmission-blocking, and prophylactic potential.[1][2] TCMDC-135051 exerts its effect by inhibiting PfCLK3, which plays a critical role in the regulation of RNA splicing within the parasite.[3][4][5] Inhibition of this kinase leads to widespread disruption of RNA processing, ultimately resulting in parasite death. [6] This document provides detailed protocols for the synthesis of TCMDC-135051 and its characterization in key biological assays.

# **Chemical Synthesis of TCMDC-135051**

The synthesis of **TCMDC-135051**, chemically named 4-(2-(3-((diethylamino)methyl)-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-2-isopropylbenzoic acid, involves a multi-step process. The core of the molecule is a 7-azaindole scaffold. The synthesis generally proceeds via key steps including the protection of the 7-azaindole nitrogen, iodination, Suzuki-Miyaura cross-coupling reactions to introduce the aromatic side chains, and subsequent deprotection and modification steps.



A representative synthetic scheme is outlined below. This protocol is based on procedures described in the scientific literature.

### **Synthetic Protocol**

#### Step 1: Protection of 4-bromo-7-azaindole

- To a solution of 4-bromo-7-azaindole in an appropriate solvent such as tetrahydrofuran (THF), add a base like sodium hydride (NaH) at 0 °C.
- Add p-toluenesulfonyl chloride (TsCl) and allow the reaction to warm to room temperature and stir for several hours.
- Work up the reaction to isolate the N-tosyl-protected 4-bromo-7-azaindole.

#### Step 2: Iodination of the protected 7-azaindole

- Dissolve the N-tosyl-protected 4-bromo-7-azaindole in THF and cool to -78 °C.
- Add a strong base such as lithium diisopropylamide (LDA) followed by the addition of iodine (I<sub>2</sub>).
- After stirring for a few hours at low temperature, quench the reaction and purify the product to obtain the 2-iodo-4-bromo-N-tosyl-7-azaindole.

#### Step 3: First Suzuki-Miyaura Coupling

- Combine the 2-iodo-4-bromo-N-tosyl-7-azaindole with (5-formyl-2-methoxyphenyl)boronic acid in a solvent mixture like 1,4-dioxane and water.
- Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh<sub>3</sub>)<sub>4</sub>), and a base such as sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>).
- Heat the mixture under an inert atmosphere for several hours.
- After cooling and workup, purify the product to yield the 2-aryl-4-bromo-N-tosyl-7-azaindole intermediate.



#### Step 4: Reductive Amination

- Dissolve the product from Step 3 in a suitable solvent like 1,4-dioxane.
- Add diethylamine and a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)<sub>3</sub>).
- Stir the reaction at room temperature for several hours.
- Purify the resulting product containing the diethylaminomethyl group.

#### Step 5: Second Suzuki-Miyaura Coupling

- Combine the product from Step 4 with 2-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid in a solvent like 1,4-dioxane.
- Add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl<sub>2</sub>), and a base like sodium carbonate.
- Heat the reaction mixture, often using microwave irradiation, for a short period.
- Isolate and purify the fully substituted N-tosyl-protected precursor of TCMDC-135051.

#### Step 6: Deprotection

- Remove the tosyl protecting group by treating the product from Step 5 with a base such as potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) in a solvent like methanol at an elevated temperature.
- Acidify the reaction mixture to precipitate the final product, TCMDC-135051.
- Purify the final compound by an appropriate method, such as recrystallization or chromatography.

### **Biological Activity and Data**

**TCMDC-135051** has been extensively characterized for its inhibitory activity against PfCLK3 and its parasiticidal effects on P. falciparum. The following tables summarize the key



#### quantitative data.

Parameter	Value	Assay	Reference
PfCLK3 IC50	4.8 nM	TR-FRET Kinase Assay	[7]
P. falciparum (3D7) EC <sub>50</sub>	180 nM	Parasite Viability Assay	[1][8]
P. falciparum (Dd2) EC₅o	320 nM	Parasite Viability Assay	[9]
P. berghei liver stage EC₅o	400 nM	Liver Stage Development Assay	[7][9]
P. falciparum gametocytes (early & late) EC <sub>50</sub>	800-910 nM	Gametocyte Viability Assay	[7]
P. vivax CLK3 (PvCLK3) IC50	33 nM	TR-FRET Kinase Assay	[9]
P. berghei CLK3 (PbCLK3) IC50	13 nM	TR-FRET Kinase Assay	[9]

Table 1: In vitro activity of **TCMDC-135051** against Plasmodium kinases and parasites.

# Experimental Protocols PfCLK3 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by the PfCLK3 enzyme.

#### Materials:

Recombinant full-length PfCLK3



- Kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl<sub>2</sub>, 2 mM DTT, 0.01% Tween 20, 1 mM EGTA)
- ULight-labeled peptide substrate (e.g., ULight-MBP peptide)
- Europium-labeled anti-phospho-substrate antibody
- ATP
- TCMDC-135051 or other test compounds
- 384-well low-volume plates
- Plate reader capable of TR-FRET measurements

#### Protocol:

- Prepare serial dilutions of TCMDC-135051 in DMSO.
- In a 384-well plate, add the test compound dilutions.
- Add the PfCLK3 enzyme and the ULight-labeled peptide substrate to the wells.
- Initiate the kinase reaction by adding ATP (at a concentration close to the K<sub>m</sub> for PfCLK3, e.g., 5 μM).
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction by adding a solution containing EDTA and the Europium-labeled antiphospho-substrate antibody.
- Incubate for another period (e.g., 60 minutes) at room temperature to allow for antibody binding.
- Measure the TR-FRET signal on a compatible plate reader (excitation at 320 or 340 nm, emission at 615 nm and 665 nm).



• Calculate the ratio of the emission signals (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC<sub>50</sub> value.

# Plasmodium falciparum Asexual Blood Stage Viability Assay (SYBR Green I-based)

This assay determines the concentration of a compound that inhibits parasite growth by 50% (EC<sub>50</sub>) by measuring the proliferation of parasites in red blood cells.

#### Materials:

- Synchronized P. falciparum culture (ring stage)
- Complete parasite culture medium (e.g., RPMI 1640 supplemented with Albumax, hypoxanthine, and gentamicin)
- Human red blood cells
- TCMDC-135051 or other test compounds
- 96-well black, clear-bottom plates
- SYBR Green I lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and SYBR Green I dye)
- Fluorescence plate reader

#### Protocol:

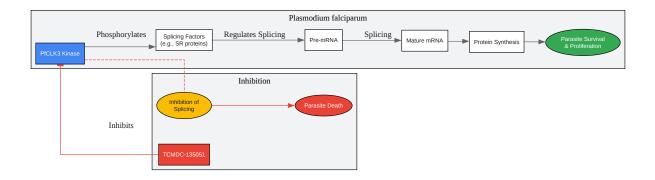
- Prepare serial dilutions of TCMDC-135051 in the complete culture medium.
- In a 96-well plate, add the compound dilutions.
- Prepare a parasite culture with a starting parasitemia of approximately 0.5-1% and a hematocrit of 1-2%.
- Add the parasite culture to the wells containing the compounds.



- Include control wells with parasitized red blood cells (positive control) and non-parasitized red blood cells (negative control).
- Incubate the plate for 72 hours under standard parasite culture conditions (37 °C, 5% CO<sub>2</sub>, 5% O<sub>2</sub>, 90% N<sub>2</sub>).
- After incubation, add the SYBR Green I lysis buffer to each well.
- Incubate the plate in the dark at room temperature for at least 1 hour.
- Read the fluorescence on a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
- Subtract the background fluorescence from the negative control wells and normalize the data to the positive control.
- Plot the percentage of growth inhibition against the compound concentration to calculate the EC<sub>50</sub> value.

# Visualizations PfCLK3 Signaling Pathway and Inhibition by TCMDC135051



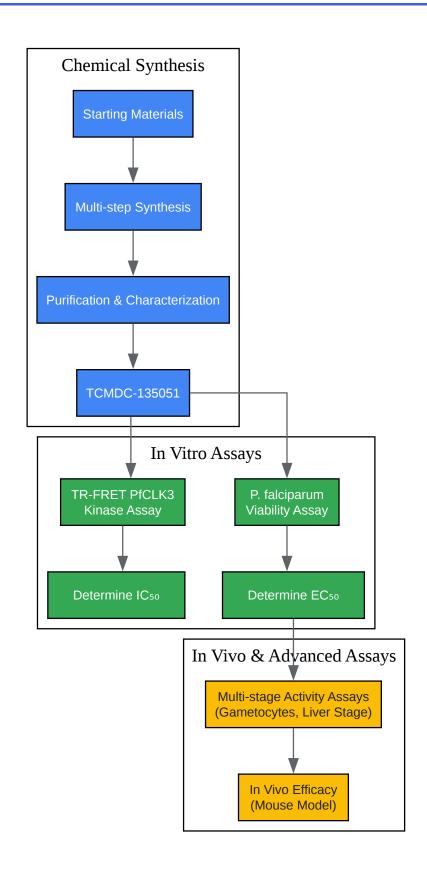


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Caption: PfCLK3 pathway and its inhibition by TCMDC-135051.

## **Experimental Workflow for TCMDC-135051 Evaluation**





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Caption: Workflow for the synthesis and evaluation of **TCMDC-135051**.



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